Michler's ketone
Overview
Description
Michler’s ketone is an organic compound with the formula [(CH3)2NC6H4]2CO . This electron-rich derivative of benzophenone is an intermediate in the production of dyes and pigments, for example, Methyl violet . It is also used as a photosensitizer .
Synthesis Analysis
The ketone is prepared using the Friedel-Crafts acylation of dimethylaniline (C6H5NMe2) using phosgene (COCl2) or equivalent reagents such as triphosgene . The reaction involves the formation of a carbonyl group (C=O) that links two dimethylaniline moieties .Chemical Reactions Analysis
Michler’s ketone is an intermediate in the synthesis of dyes and pigments for paper, textiles, and leather . It is commonly used as an additive in dyes and pigments as a sensitizer for photoreactions because of its absorption properties . It effectively sensitizes photochemical reactions such as the dimerization of butadiene to give 1,2-divinylcyclobutane .Physical And Chemical Properties Analysis
Michler’s ketone is a colorless solid with a melting point of 173 °C . Its chemical formula is C17H20N2O and has a molar mass of 268.360 g·mol−1 .Scientific Research Applications
Luminescence and Sensitisation
Michler's ketone (MK) exhibits significant bathochromicity upon coordination with lanthanide(III) β-diketonates, leading to efficient sensitisation of Eu3+ luminescence for excitation at long wavelengths, extending well into the visible region above 450 nm (Werts, Duin, Hofstraat, & Verhoeven, 1999). This property is crucial for various photophysical applications.
Dye and Pigment Production
Michler's ketone is used as a chemical intermediate in making dyes and pigments, especially auramine derivatives. These are utilized for dyeing paper, textiles, and leather, demonstrating its relevance in industrial coloration processes (Irving, 2011).
Phosphorescence Behavior
A study on MK's phosphorescence behavior shows it can emit light from two levels populated by intersystem crossing from two connected singlet levels. This characteristic indicates its potential in materials science, especially in luminescence-based applications (Klöpffer, 1971).
Solvatochromism
Michler's Ketone displays significant solvatochromism, which is the ability to change color based on the solvent's polarity. This property is particularly useful in understanding solvent interactions and can be applied in analytical chemistry (Spange & Keutel, 1992).
Photoinitiation of Polymerization
Michler's ketone analogs have shown potential as photoinitiators of polymerization in the near-infrared range, useful in materials science for creating polymers with specific properties (Lemercier et al., 2006).
Photoreactivity in Solutions
The photochemical reactivity of MK in various solvents like cyclohexane and ethanol has been studied, indicating its efficiency in photoreduction and bimolecular reactions, relevant in photochemistry (Suppan, 1975).
Electrophotographic Applications
Michler's ketone, combined with other compounds, has been investigated for electrophotography, specifically in the photopolymerization of methyl methacrylate. Its role in initiating free radicals by photo-decomposition suggests utility in developing imaging and printing technologies (Ghosh, Biswas, & Niyogi, 1989).
Safety And Hazards
Future Directions
The photocatalytic process has shown great potential for the synthesis of a diverse range of fuels on account of its unique properties, which include good efficiency, clean atomic economy, and low energy consumption . These characteristics have led to the emergence of the photocatalytic process as a promising complement and alternative to traditional thermocatalytic reactions for fuel synthesis .
properties
IUPAC Name |
bis[4-(dimethylamino)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBLNCFGVYUYGU-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Record name | MICHLER'S KETONE | |
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DSSTOX Substance ID |
DTXSID2020894 | |
Record name | Bis(4-(dimethylamino)phenyl)methanone | |
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Molecular Weight |
268.35 g/mol | |
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Physical Description |
Michler's ketone appears as white to greenish crystalline leaflets or blue powder. (NTP, 1992), White to greenish solid; [Merck Index] May also be in the form of a blue solid; [CHEMINFO] Light blue powder; [MSDSonline] | |
Record name | MICHLER'S KETONE | |
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Record name | Michler's ketone | |
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Boiling Point |
greater than 680 °F at 760 mmHg (decomposes) (NTP, 1992), ABOVE 360 °C WITH DECOMP | |
Record name | MICHLER'S KETONE | |
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Record name | 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE | |
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Flash Point |
220 °C | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL, WARM BENZENE, VERY SLIGHTLY SOL IN ETHER, VERY SOL IN PYRIMIDINE | |
Record name | MICHLER'S KETONE | |
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Vapor Pressure |
0.00000107 [mmHg] | |
Record name | Michler's ketone | |
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Product Name |
Michler's ketone | |
Color/Form |
WHITE TO GREENISH LEAFLETS, LEAF IN ALCOHOL, NEEDLES IN BENZENE | |
CAS RN |
90-94-8 | |
Record name | MICHLER'S KETONE | |
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Record name | 4,4′-Bis(dimethylamino)benzophenone | |
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Record name | 4,4'-Bis(dimethylamino)benzophenone | |
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Record name | Methanone, bis[4-(dimethylamino)phenyl]- | |
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Record name | Bis(4-(dimethylamino)phenyl)methanone | |
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Record name | 4,4'-bis(dimethylamino)benzophenone | |
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Record name | MICHLER'S KETONE | |
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Record name | 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE | |
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Melting Point |
342 °F (NTP, 1992), 172 °C | |
Record name | MICHLER'S KETONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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